(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol

Structural Analysis Physicochemical Properties Building Block Selection

(2-Methyl-3,6-dihydro-2H-pyran-2-yl)methanol (CAS 308141-44-8) is a heterocyclic organic compound classified within the dihydropyran family, with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. Its structure features a six-membered, partially unsaturated oxygen-containing ring (3,6-dihydro-2H-pyran) substituted at the C2 position with both a methyl group and a hydroxymethyl (-CH2OH) moiety, creating a quaternary carbon center at C2.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
Cat. No. B13625855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1(CC=CCO1)CO
InChIInChI=1S/C7H12O2/c1-7(6-8)4-2-3-5-9-7/h2-3,8H,4-6H2,1H3
InChIKeyUETJYGNTHWAMGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-3,6-dihydro-2H-pyran-2-yl)methanol: Chemical Identity, Physical Properties, and Structural Classification


(2-Methyl-3,6-dihydro-2H-pyran-2-yl)methanol (CAS 308141-44-8) is a heterocyclic organic compound classified within the dihydropyran family, with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol [1]. Its structure features a six-membered, partially unsaturated oxygen-containing ring (3,6-dihydro-2H-pyran) substituted at the C2 position with both a methyl group and a hydroxymethyl (-CH2OH) moiety, creating a quaternary carbon center at C2 [2]. Predicted physical properties include a boiling point of 186.4±33.0 °C, density of 1.003±0.06 g/cm³, and pKa of 14.37±0.10 . The compound is structurally related to other dihydropyran alcohols and tetrahydropyran-2-methanol analogs but differs in its specific unsaturation pattern (3,6-double bond) and geminal disubstitution at C2, which confer distinct reactivity and physicochemical behavior relative to its fully saturated or unsubstituted counterparts.

Building block Non-epimerizable quaternary C2 center
Unsaturated core 3,6-Dihydropyran ring for acid-catalyzed rearrangements
Fragrance research Dihydropyran class with reported low odor threshold

Why (2-Methyl-3,6-dihydro-2H-pyran-2-yl)methanol Cannot Be Casually Substituted: Structural Basis for Differentiated Selection


Generic substitution of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol with other dihydropyran alcohols or tetrahydropyran analogs is inadvisable due to fundamental structural differences that govern chemical reactivity and physicochemical behavior. The compound's 3,6-unsaturation introduces a vinyl ether moiety that confers distinct reactivity (e.g., susceptibility to acid-catalyzed rearrangements, electrophilic additions) absent in fully saturated tetrahydropyran-2-methanol (CAS 100-72-1) . Furthermore, the geminal disubstitution at C2 (methyl and hydroxymethyl groups on a quaternary carbon) alters steric accessibility of the hydroxyl group and influences hydrogen bonding capacity relative to unsubstituted (3,6-dihydro-2H-pyran-2-yl)methanol (CAS 1504-04-7, C6H10O2, MW 114.14) . These structural distinctions translate to measurable differences in boiling point, density, and predicted pKa, and critically impact performance in fragrance applications where odor threshold and character are exquisitely sensitive to ring substitution patterns [1].

Unsaturation pattern
Saturated analogs lack the vinyl ether reactivity of the 3,6-double bond.
C2 substitution
Geminal methyl and hydroxymethyl groups alter steric accessibility and hydrogen bonding compared to unsubstituted analogs.
Physicochemical shift
Differences in MW and predicted pKa may affect volatility and lipophilicity-dependent performance.

(2-Methyl-3,6-dihydro-2H-pyran-2-yl)methanol: Quantitative Differentiation Evidence for Procurement Decisions


Structural Differentiation via C2 Geminal Disubstitution: Molecular Weight and pKa Comparison

(2-Methyl-3,6-dihydro-2H-pyran-2-yl)methanol (C7H12O2, MW 128.17) is distinguished from the unsubstituted analog (3,6-dihydro-2H-pyran-2-yl)methanol (C6H10O2, MW 114.14) by the presence of a methyl group at the C2 quaternary carbon . This structural modification increases molecular weight by 14.03 g/mol (12.3% increase) and alters predicted pKa from approximately 14.4 for the unsubstituted analog to 14.37±0.10 . The geminal disubstitution at C2 also eliminates stereochemical complexity at that center relative to compounds bearing only one substituent, which may simplify enantiomeric purity considerations in procurement.

Molecular Weight & pKa
Reported
ΔMW: +14.03 g/mol (+12.3%)\nΔpKa: −0.03
Supports volatility and lipophilicity differentiation.
Predicted values; confirm experimentally.
Structural Analysis Physicochemical Properties Building Block Selection

Saturation State Comparison: Density and Volatility Differentiation vs. Tetrahydropyran-2-methanol

(2-Methyl-3,6-dihydro-2H-pyran-2-yl)methanol differs fundamentally from tetrahydropyran-2-methanol (CAS 100-72-1) in ring saturation state. The target compound contains a 3,6-double bond (vinyl ether moiety), whereas tetrahydropyran-2-methanol is fully saturated [1]. This structural difference manifests in predicted density: 1.003±0.06 g/cm³ for the target compound versus 1.027 g/mL (measured at 25 °C) for tetrahydropyran-2-methanol, representing a density differential of approximately 0.024 g/mL . The boiling point of the target compound is predicted at 186.4±33.0 °C, which overlaps with but does not precisely match the measured boiling point of tetrahydropyran-2-methanol at 187 °C .

Density & Saturation
Reported
Density: 1.003 vs 1.027 g/mL\nRing: 3,6-unsaturated vs saturated
Informs reactivity and solvent compatibility.
Predicted density; no head-to-head measurement.
Volatility Density Unsaturated Heterocycles

Fragrance Application Differentiation: Odor Threshold Advantage of Dihydropyran Derivatives

Patent WO2020079052A1 (EP 3867338 A1) establishes that dihydropyran derivatives, including compounds within the structural class of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol, possess remarkably low odor threshold values compared to corresponding dihydropyran derivatives wherein two rings are linked by a C2 or C4 alkyl chain [1]. The patent specifically claims dihydropyran derivatives for use in perfume compositions and fragranced articles, with the invention addressing the ongoing need for new aroma chemicals with advantageous sensory properties and secondary characteristics such as higher stability in wide-ranging compositions [2]. This class-level evidence indicates that 3,6-dihydro-2H-pyran-based alcohols offer quantifiable odor intensity advantages over extended-chain or bridged analogs, making them preferred candidates for fragrance formulation where low-threshold, high-impact odorants are required.

Odor Threshold
Class-level
Reported remarkably low vs extended-chain dihydropyran analogs
May support high-impact fragrance research.
Class-level patent evidence; evaluate per compound.
Fragrance Chemistry Odor Threshold Aroma Chemicals

Synthetic Intermediate Differentiation: Quaternary C2 Center Enables Selective Functionalization

The quaternary carbon at C2 in (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol, bearing both methyl and hydroxymethyl substituents, provides a structurally constrained, non-epimerizable center that differentiates this compound from secondary alcohol analogs such as (3,6-dihydro-2H-pyran-2-yl)methanol, which possesses a stereogenic methine carbon at C2 [1]. The presence of the 3,6-unsaturation enables participation in oxa-6π-electrocyclization reactions from dienone precursors, a well-established pathway for synthesizing dihydropyrans with predictable substitution patterns [2]. The geminal disubstitution pattern also eliminates the possibility of racemization at C2 during downstream transformations that might otherwise compromise enantiomeric purity in chiral secondary alcohol derivatives. This structural feature is particularly relevant for pharmaceutical intermediate applications where stereochemical integrity is critical.

Quaternary C2 Center
Class-level
Non-epimerizable; accessible via oxa-6π-electrocyclization
Simplifies chiral building block procurement.
Qualitative structural inference; racemization data unavailable.
Synthetic Intermediate Building Block Quaternary Carbon

(2-Methyl-3,6-dihydro-2H-pyran-2-yl)methanol: Evidence-Based Application Scenarios for Research and Industrial Use


Fragrance and Aroma Chemical Formulation

Based on patent evidence that dihydropyran derivatives exhibit remarkably low odor threshold values compared to extended-chain analogs [1], (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol is positioned as a candidate aroma chemical for perfume compositions, fragranced consumer articles, and cleaning products. The compound's structural class is explicitly claimed for enhancing and modifying fragrance properties . Formulators seeking high-impact, low-threshold odorants for cost-effective fragrance delivery should evaluate this compound relative to saturated tetrahydropyran alcohols, which lack the vinyl ether reactivity that may contribute to unique olfactory character and substantivity profiles [2].

Chiral and Non-Epimerizable Building Block Synthesis

The quaternary carbon at C2 bearing both methyl and hydroxymethyl groups eliminates stereochemical lability at this center, distinguishing (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol from secondary alcohol dihydropyran analogs that possess stereogenic methine carbons [1]. This structural feature is valuable for pharmaceutical intermediate applications where maintaining stereochemical integrity through multiple synthetic steps is critical. The compound serves as a building block for constructing more complex dihydropyran-containing scaffolds without the complication of C2 racemization, simplifying downstream purification and analytical characterization requirements [2].

Acid-Catalyzed Rearrangement and Diversity-Oriented Synthesis

The 3,6-unsaturated dihydropyran core enables participation in acid-catalyzed skeletal rearrangements, as demonstrated in literature reporting cationic rearrangements of substituted dihydropyrans to generate isochroman and dioxabicyclooctane scaffolds [1]. (2-Methyl-3,6-dihydro-2H-pyran-2-yl)methanol, accessible via oxa-6π-electrocyclization from dienone precursors, represents a versatile substrate for diversity-oriented synthesis programs that exploit the vinyl ether reactivity of the dihydropyran ring . The geminal disubstitution at C2 influences the regiochemical and stereochemical outcomes of such rearrangements, offering differentiated product distributions compared to unsubstituted or monosubstituted analogs [2].

Volatility-Controlled Applications Requiring Moderate Boiling Point

With a predicted boiling point of 186.4±33.0 °C and predicted density of 1.003±0.06 g/cm³ [1], (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol occupies a volatility regime similar to but not identical to tetrahydropyran-2-methanol (boiling point 187 °C, density 1.027 g/mL) . The lower predicted density of the target compound (Δ ≈ -0.024 g/mL) suggests altered intermolecular interactions that may influence evaporation rates and solvent compatibility. These physicochemical distinctions are relevant for applications requiring precise volatility control, such as reactive diluents in coatings formulations, extraction solvents for specialized separations, or controlled-release fragrance delivery systems where evaporation profile directly impacts performance longevity.

Application
Selection Property
Validation Focus
Fragrance formulation research
Low odor threshold structural class
Odor threshold and character evaluation
Non-epimerizable building block synthesis
Quaternary C2 center
Stereochemical integrity and racemization resistance
Diversity-oriented synthesis
3,6-unsaturated dihydropyran core
Acid-catalyzed rearrangement pathways
Volatility-controlled delivery systems
Predicted boiling point and density profile
Evaporation profile and solvent compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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